molecular formula C20H24N4O3S B2887203 (E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2035018-56-3

(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2887203
CAS No.: 2035018-56-3
M. Wt: 400.5
InChI Key: GXFISESEGAYOBA-OQLLNIDSSA-N
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Description

The compound "(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone" features a hybrid heterocyclic scaffold combining a piperazine ring substituted with a styrylsulfonyl group and a tetrahydropyrazolo-pyridine moiety linked via a methanone bridge. The (E)-configuration of the styrylsulfonyl group ensures stereochemical stability, which is critical for target binding specificity. Such structures are often explored in medicinal chemistry for kinase inhibition or central nervous system (CNS) modulation due to their ability to interact with hydrophobic pockets and hydrogen-bonding networks in biological targets .

Properties

IUPAC Name

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20(19-16-18-8-4-5-10-24(18)21-19)22-11-13-23(14-12-22)28(26,27)15-9-17-6-2-1-3-7-17/h1-3,6-7,9,15-16H,4-5,8,10-14H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFISESEGAYOBA-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone represents a novel class of piperazine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure consists of a piperazine ring substituted with a styrylsulfonyl group and a tetrahydropyrazolo moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that compounds with similar structures often exhibit selective inhibition of serotonin reuptake and modulation of dopaminergic pathways.

Antidepressant Properties

Recent research has indicated that derivatives of piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs). For instance, a study evaluated a series of piperazine derivatives for their ability to inhibit serotonin reuptake. The most promising candidates demonstrated significant reductions in immobility times in the forced swimming test (FST), suggesting potential antidepressant effects .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Table 1: Summary of Biological Activities

Activity Effect Reference
Serotonin Reuptake InhibitionSignificant reduction in serotonin levels
NeuroprotectionProtection against oxidative stress
Antidepressant ActivityReduced immobility in FST

Case Study: Synthesis and Evaluation

A recent study synthesized a series of piperazine derivatives including the target compound. The evaluation involved assessing their pharmacokinetic properties and biological efficacy. The results indicated that certain modifications to the piperazine structure enhanced both potency and selectivity for serotonin transporters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares similarities with patented derivatives such as:

  • 1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone
  • 1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone
Key Differences:
Feature Target Compound Patent Compounds
Core Heterocycle 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine
Substituent on Piperazine Styrylsulfonyl (E-configuration) Methylpiperidinyl with tetrahydro-2H-pyran or pyrimidinyl
Linker Methanone Ethanone

The styrylsulfonyl group may offer stronger electron-withdrawing effects and π-π stacking interactions than the pyran or pyrimidine substituents .

Physicochemical Properties

Hypothetical data based on structural analysis (actual experimental values may vary):

Property Target Compound 1-(...)-2-(tetrahydro-2H-pyran-4-yl)ethanone 1-(...)-2-(pyrimidin-2-yl)ethanone
Molecular Weight (g/mol) ~480 ~430 ~420
cLogP 3.2 2.8 2.5
Hydrogen Bond Acceptors 8 7 9

The higher molecular weight and cLogP of the target compound suggest increased lipophilicity, which may enhance blood-brain barrier penetration for CNS targets but reduce aqueous solubility.

Hypothetical Activity Trends

  • Kinase Inhibition: The tetrahydropyrazolo-pyridine scaffold is associated with ATP-competitive kinase inhibition. The styrylsulfonyl group may improve selectivity for tyrosine kinases over serine/threonine kinases compared to ethanone-linked analogs .

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